1-[4-(2,3-Difluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one
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Overview
Description
1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a difluorobenzyl group and a naphthylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution with Difluorobenzyl Group: The piperazine intermediate is then reacted with 2,3-difluorobenzyl chloride in the presence of a base such as potassium carbonate to form the difluorobenzyl-substituted piperazine.
Sulfonylation: The difluorobenzyl-substituted piperazine is then reacted with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It may be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the effects of difluorobenzyl and naphthylsulfonyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the naphthylsulfonyl group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
- 1-[4-(2,4-DIFLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
- 1-[4-(3,4-DIFLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Uniqueness
1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is unique due to the specific positioning of the difluorobenzyl group, which may result in distinct electronic and steric properties compared to its analogs. This can lead to differences in biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24F2N2O3S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one |
InChI |
InChI=1S/C24H24F2N2O3S/c25-22-7-3-6-20(24(22)26)17-27-11-13-28(14-12-27)23(29)10-15-32(30,31)21-9-8-18-4-1-2-5-19(18)16-21/h1-9,16H,10-15,17H2 |
InChI Key |
LWTOAUFNDMXZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)F)F)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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